molecular formula C14H20O3Si B1647015 6-((Tert-butyldimethylsilyl)oxy)benzofuran-3(2H)-one

6-((Tert-butyldimethylsilyl)oxy)benzofuran-3(2H)-one

Cat. No.: B1647015
M. Wt: 264.39 g/mol
InChI Key: GINXPHDRULGHRQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-((Tert-butyldimethylsilyl)oxy)benzofuran-3(2H)-one is a useful research compound. Its molecular formula is C14H20O3Si and its molecular weight is 264.39 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C14H20O3Si

Molecular Weight

264.39 g/mol

IUPAC Name

6-[tert-butyl(dimethyl)silyl]oxy-1-benzofuran-3-one

InChI

InChI=1S/C14H20O3Si/c1-14(2,3)18(4,5)17-10-6-7-11-12(15)9-16-13(11)8-10/h6-8H,9H2,1-5H3

InChI Key

GINXPHDRULGHRQ-UHFFFAOYSA-N

SMILES

CC(C)(C)[Si](C)(C)OC1=CC2=C(C=C1)C(=O)CO2

Canonical SMILES

CC(C)(C)[Si](C)(C)OC1=CC2=C(C=C1)C(=O)CO2

Origin of Product

United States

Synthesis routes and methods I

Procedure details

To a solution of 6-hydroxybenzofuran-3(2H)-one (30.0 g, 200 mmol) in dichloromethane (500 mL) was added TBSCl (36.0 g, 240 mmol) and imidazole (16.3 g, 240 mmol) at room temperature. The reaction mixture was stirred at room temperature for 3 h. The solvent was removed under reduced pressure to afford 6-(tert-butyldimethylsilyloxy)benzofuran-3(2H)-one (40.0 g, 80% yield), that was used directly in the next step without further purification.
Quantity
30 g
Type
reactant
Reaction Step One
Name
Quantity
36 g
Type
reactant
Reaction Step One
Quantity
16.3 g
Type
reactant
Reaction Step One
Quantity
500 mL
Type
solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

To a solution of tert-butyl-chloro-dimethyl-silane (12.6 g, 83.9 mmol) in DMF (120 mL) was added DIEA (18.4 g, 24.9 mL, 142.7 mmol) and the mixture was stirred (rt, 0.5 h). The reaction mixture was treated with 6-hydroxy-benzofuran-3-one (12.0 g, 79.9 mmol) and stirred (rt, 0.25 h). The reaction mixture was treated with water (100 mL) to form a solid. The solid was filtered to afford the title compound as a yellow solid (20.4 g, 98%). MS (ESI): mass calcd. for C14H20O3Si, 264.1; m/z found, 265.0 [M+H]+. 1H NMR (400 MHz, CDCl3): 7.55 (d, J=8.4, 1H), 6.57 (dd, J=8.5, 2.0, 1H), 6.51 (d, J=1.9, 1H), 4.60 (s, 2H), 0.99 (s, 9H), 0.26 (s, 6H).
Quantity
12.6 g
Type
reactant
Reaction Step One
Name
Quantity
24.9 mL
Type
reactant
Reaction Step One
Name
Quantity
120 mL
Type
solvent
Reaction Step One
Quantity
12 g
Type
reactant
Reaction Step Two
Name
Quantity
100 mL
Type
reactant
Reaction Step Three
Yield
98%

Synthesis routes and methods III

Procedure details

t-butyldimethylchlorosilane (3.6 g, 23.88 mmol) was added to a solution of 6-hydroxy-2,3-dihydrobenzo[b]furan-3-one (3.0 g, 19.98 mmol) and imidazole (2.0 g, 29.38 mmol) in N,N-dimethylformamide (DMF) (30 ml) under cooling with ice. The mixture was warmed to room temperature and stirred for 40 minutes. The reaction mixture was concentrated under reduced pressure. The resulting residue was diluted with ethyl acetate, washed with water, with diluted hydrochloric acid, with saturated aqueous solution of sodium bicarbonate, and then with saturated brine (aqueous solution of sodium chloride), sequentially, and dried with anhydrous magnesium sulfate. The solvent was evaporated under reduced pressure. The oily residue obtained was charged to silica gel column chromatography (hexane:ether=3:1) to obtain a yellow waxy product of 6-t-butyldimethylsilyloxy-2,3- dihydrobenzo[b]furan-3-one (4.3 g, 82%).
Quantity
3.6 g
Type
reactant
Reaction Step One
Quantity
3 g
Type
reactant
Reaction Step One
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.